molecular formula C10H14ClFN2O B3114048 N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride CAS No. 1993095-42-3

N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride

Cat. No. B3114048
CAS RN: 1993095-42-3
M. Wt: 232.68
InChI Key: CMDMRPZKICMYME-UHFFFAOYSA-N
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Description

N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride, also known as FMe-β-Ala-NH~2~ HCl, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of beta-alanine derivatives and has been synthesized using various methods.

Scientific Research Applications

1. Separation and Chromatography Techniques

N1-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride and its derivatives play a significant role in chromatography, particularly in the separation of substituted beta-alanine derivatives. Yanqiang Chen et al. (2005) demonstrated the use of 3-substituted beta-alanines, including variants similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in high-performance liquid chromatography. This application is critical in analytical chemistry for separating complex mixtures and identifying individual components (Yanqiang Chen, X. Qiu, & Xiu-zhu Xu, 2005).

2. Synthesis and Pharmacological Properties

R. Milius et al. (1991) discussed the synthesis and receptor binding characteristics of N-substituted tropane derivatives, which include compounds structurally related to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. Such compounds are essential in developing ligands with high affinity for specific receptors, contributing to the understanding of receptor interactions and drug development (R. Milius, J. Saha, B. Madras, & J. Neumeyer, 1991).

3. Material Science and Organic Electronics

D. Gao et al. (2004) utilized fluoro-materials, similar in structure to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in the context of organic electronics. They synthesized a molecule for use as an anode buffer layer in organic light-emitting devices (OLEDs), highlighting the relevance of such compounds in advancing technology in material sciences and electronic devices (D. Gao, Mei-Yee Chan, et al., 2004).

4. Analytical Techniques in Biochemistry

K. Imai and Yoshihiko Watanabe (1981) investigated the fluorimetric determination of secondary amino acids using compounds similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. This research is crucial for the development of sensitive and specific analytical methods for amino acid detection, which has broad applications in biochemistry and medical diagnostics (K. Imai & Yoshihiko Watanabe, 1981).

properties

IUPAC Name

3-amino-N-(4-fluoro-3-methylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDMRPZKICMYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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